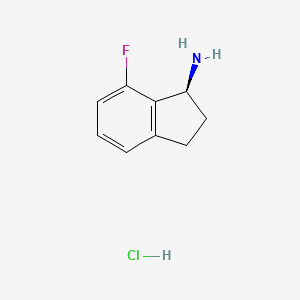

(S)-7-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Description

(S)-7-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound with significant interest in various scientific fields This compound is characterized by the presence of a fluorine atom at the 7th position of the indene ring, which is a bicyclic structure consisting of fused benzene and cyclopentene rings

Properties

IUPAC Name |

(1S)-7-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN.ClH/c10-7-3-1-2-6-4-5-8(11)9(6)7;/h1-3,8H,4-5,11H2;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYSNVAUQOXGKN-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C(=CC=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@H]1N)C(=CC=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (S)-7-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves several steps:

Starting Material: The synthesis begins with the preparation of the indene ring system.

Fluorination: Introduction of the fluorine atom at the 7th position is achieved using fluorinating agents under controlled conditions.

Resolution: The enantiomeric resolution to obtain the (S)-enantiomer is performed using chiral resolution techniques.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated and scalable processes.

Chemical Reactions Analysis

(S)-7-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.

Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Neurological Disorders

Research indicates that (S)-7-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride may have therapeutic potential in treating neurological disorders. Initial studies suggest its ability to interact with neurotransmitter systems, which could be beneficial in developing treatments for conditions such as depression and anxiety disorders. Further investigations are needed to elucidate its mechanisms of action and efficacy .

Cancer Treatment

This compound has also shown promise as a potential anticancer agent. Its unique structure allows for interactions with various biological targets that are implicated in cancer progression. Preliminary studies have indicated that it may inhibit tumor growth, although detailed mechanisms remain to be fully characterized .

Mechanistic Studies

The interaction studies involving this compound focus on its binding affinity to specific receptors and enzymes. These studies are critical for understanding its pharmacokinetics and pharmacodynamics, which will inform its therapeutic potential in various diseases.

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective properties of this compound in models of ischemic stroke. The findings suggested that the compound could reduce neuronal damage and improve recovery outcomes when administered post-injury. This highlights its potential use in acute neuroprotective therapies .

Case Study 2: Anticancer Activity

In another investigation, this compound was evaluated for its efficacy against specific cancer cell lines. The results demonstrated significant inhibition of cell proliferation, indicating its potential role as an anticancer agent. Further research is required to optimize its formulation and delivery methods for clinical application .

Mechanism of Action

The mechanism of action of (S)-7-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially modulating their activity. The amine group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(S)-7-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride can be compared with other similar compounds, such as:

7-Fluoroindene: Lacks the amine group, making it less versatile in biological applications.

2,3-Dihydro-1H-inden-1-amine: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

7-Fluoro-1H-indene: Similar structure but without the dihydro modification, affecting its stability and reactivity.

The uniqueness of this compound lies in its combination of fluorine and amine functionalities, which confer distinct chemical and biological properties.

Biological Activity

(S)-7-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

- Chemical Formula : C9H11ClFN

- CAS Number : 1165931-97-4

- Molecular Weight : 201.64 g/mol

Research indicates that this compound may interact with various biological targets, particularly as a ligand for the von Hippel-Lindau (VHL) protein. This interaction is crucial as VHL plays a role in the regulation of hypoxia-inducible factor (HIF), which is involved in cellular responses to low oxygen levels.

Binding Affinity and Structure Activity Relationship (SAR)

The binding affinity of this compound to VHL has been evaluated using competitive fluorescence polarization assays. The dissociation constants (K_d) for various analogs indicate that modifications at specific positions on the indene scaffold can enhance potency. For instance, a related compound showed a K_d value of 97 nM, demonstrating significant binding affinity .

Antitumor Activity

This compound has been investigated for its antitumor properties. Studies have shown that it can inhibit cancer cell proliferation by modulating HIF pathways, thereby affecting tumor growth under hypoxic conditions. The compound's ability to stabilize HIF may lead to increased expression of genes involved in angiogenesis and metabolism, making it a candidate for cancer therapy .

Anti-inflammatory Effects

In addition to its antitumor activity, this compound exhibits anti-inflammatory properties. It has been shown to suppress the production of pro-inflammatory cytokines in various cell models, suggesting potential applications in treating inflammatory diseases .

Case Studies

- In Vitro Studies : In vitro assays demonstrated that this compound effectively reduced cell viability in several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 50 to 100 µM, indicating moderate potency .

- Animal Models : Preclinical studies using animal models of cancer have shown promising results where treatment with this compound led to significant tumor regression compared to control groups. These studies highlight its potential as an effective therapeutic agent .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.